molecular formula C24H22N4O3 B2620583 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940986-68-5

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2620583
CAS No.: 940986-68-5
M. Wt: 414.465
InChI Key: DVNLKEJCMGOIRV-ZHACJKMWSA-N
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Description

5-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring:

  • A 1,3-oxazole core substituted at position 4 with a carbonitrile group.
  • A piperazine ring at position 5, modified with a 3-methoxybenzoyl moiety.
  • An (E)-styryl group (trans-β-phenylethenyl) at position 2.

While biological activity data is unavailable in the provided evidence, its analogs demonstrate variability in melting points and molecular weights based on substituent modifications .

Properties

IUPAC Name

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-30-20-9-5-8-19(16-20)23(29)27-12-14-28(15-13-27)24-21(17-25)26-22(31-24)11-10-18-6-3-2-4-7-18/h2-11,16H,12-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNLKEJCMGOIRV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reductive amination of a precursor compound with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

The biological activity of this compound has been explored in various studies, revealing potential interactions with specific biological targets such as enzymes or receptors. Some proposed mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to effects on mood and cognition.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
AntimicrobialExhibits activity against various bacterial strains

Scientific Research Applications

The compound's unique structural features make it an interesting target for various biological studies, particularly in the following areas:

  • Drug Discovery : The compound's interaction with biological targets makes it a candidate for developing new therapeutic agents.
  • Pharmacological Studies : Investigating its effects on specific pathways can provide insights into its mechanisms of action and therapeutic potential.
  • Structure-Activity Relationship (SAR) Studies : Exploring how structural modifications affect biological activity can lead to optimized compounds with enhanced efficacy.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights that may be applicable to 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile:

  • Study on Anticancer Activity : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting a similar potential for this compound.
  • Neuroimaging Applications : Research on oxazole derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications.

Mechanism of Action

The mechanism of action of 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in:

Benzoyl substituents (e.g., halogen, methoxy, methyl).

Ethenyl group modifications (e.g., halogenated phenyl, heteroaromatic).

Oxazole core substitutions (e.g., additional functional groups).

Table 1: Structural and Physical Comparison of Analogous Compounds
Compound Name Benzoyl Substituent Ethenyl Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 3-methoxy Phenyl ~445.48* Not reported -
5-[4-(3-Methoxybenzoyl)piperazin-1-yl]-pyridin-2-yl-acetamide (8d) 3-methoxy Pyridin-2-yl 458.46 207–209
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile 4-fluoro Phenyl 410.40 Not reported
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 3-chloro 2-furyl 436.87 Not reported
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 2-methoxy 4-methoxyphenyl 444.48 Not reported
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-chloro 4-ethoxyphenyl 462.94 Not reported

*Estimated based on structural similarity to compound.

Impact of Substituents on Physicochemical Properties

  • Melting Points : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) correlate with higher melting points. For example:
    • 3,4-Difluorobenzoyl analog (8c) : MP = 263–266°C .
    • 3-Methoxybenzoyl analog (8d) : MP = 207–209°C .

      This suggests increased polarity or crystal packing efficiency with halogenated substituents.
  • Molecular Weight : Varies with substituent size. For instance, naphthalen-1-ylacetyl analogs () exceed 480 g/mol, while smaller groups (e.g., 4-fluoro) reduce molecular weight .

Key Observations and Trends

Substituent Position Matters :

  • 3-Methoxybenzoyl (target) vs. 2-methoxybenzoyl () alters electronic distribution and steric effects.
  • 4-Fluorophenyl ethenyl () may enhance solubility compared to unsubstituted phenyl.

Heteroaromatic vs.

Biological Activity

The compound 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile (CAS Number: 940994-27-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C25H24N4O4C_{25}H_{24}N_{4}O_{4}, with a molecular weight of 444.5 g/mol. The structure includes an oxazole ring, a piperazine moiety, and various aromatic groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC25H24N4O4C_{25}H_{24}N_{4}O_{4}
Molecular Weight444.5 g/mol
CAS Number940994-27-4

Synthesis

The synthesis of this compound typically involves multiple steps including:

  • Formation of the Oxazole Ring : Achieved through cyclization reactions.
  • Introduction of the Piperazine Moiety : Usually via nucleophilic substitution.
  • Acylation : The benzoyl group is introduced using acylation reactions.
  • Final Assembly : Coupling of intermediates to yield the final product.

Antipathogenic Properties

Research on oxazole derivatives has indicated promising antipathogenic activities. For instance, compounds similar to This compound have shown:

  • Antibacterial Activity : Exhibiting efficacy against both susceptible and multidrug-resistant strains.
  • Antiviral Activity : Some derivatives have demonstrated activity against HIV strains and other viral pathogens .

Neuroleptic Activity

A related class of compounds has been reported to possess neuroleptic properties with low extrapyramidal side effects. This suggests that the piperazine component may play a significant role in modulating neurotransmitter systems .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Tubulin Inhibition : Similar compounds have been shown to interact with tubulin, inhibiting polymerization and thus affecting cell division and growth .
  • Receptor Modulation : The piperazine moiety may influence various neurotransmitter receptors, contributing to its neuroleptic activity.

Study on Anticancer Activity

A study evaluating the anticancer properties of various oxazole derivatives found that certain compounds exhibited significant growth inhibition in human tumor cell lines. The study utilized the NCI-60 human tumor cell line panel to assess cytotoxicity .

CompoundMean Growth Inhibition (%)Mean GI50 (μM)
Compound A31.761.18
Compound B30.57N/A
Compound C31.393.92

Antimicrobial Studies

In another significant study, oxazole derivatives were tested against Mycobacterium tuberculosis and demonstrated considerable potency compared to standard treatments like chloroquine .

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